Nateglinide D5
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Overview
Description
Nateglinide-d5 is a deuterium-labeled derivative of Nateglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . The deuterium labeling in Nateglinide-d5 is used to trace the compound in metabolic studies and to understand its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nateglinide-d5 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Nateglinide molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired labeling. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Nateglinide molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of Nateglinide-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Nateglinide-d5 undergoes various chemical reactions, including:
Oxidation: Nateglinide-d5 can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Nateglinide-d5 to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Nateglinide-d5 molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nateglinide-d5 can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Nateglinide-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the compound in the body and study its absorption, distribution, metabolism, and excretion.
Metabolic Studies: Nateglinide-d5 is used to investigate the metabolic pathways and identify metabolites.
Drug Interaction Studies: Researchers use Nateglinide-d5 to study potential drug-drug interactions and their effects on the pharmacokinetics of Nateglinide.
Biological Research: The compound is used to study the biological effects of Nateglinide on insulin secretion and glucose metabolism
Mechanism of Action
Nateglinide-d5 exerts its effects by stimulating insulin secretion from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open, leading to an influx of calcium ions. The increased intracellular calcium stimulates the exocytosis of insulin-containing vesicles, resulting in insulin release .
Comparison with Similar Compounds
Similar Compounds
Repaglinide: Another meglitinide class drug used for the treatment of type 2 diabetes.
Metformin: A non-sulfonylurea antidiabetic agent that improves insulin sensitivity.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for glycemic control
Uniqueness of Nateglinide-d5
Nateglinide-d5 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Compared to Repaglinide, Nateglinide has a shorter half-life and a faster onset of action, making it suitable for controlling postprandial blood glucose levels. Unlike Metformin, which primarily improves insulin sensitivity, Nateglinide directly stimulates insulin secretion .
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1/i3D,4D,5D,6D,7D |
InChI Key |
OELFLUMRDSZNSF-ZBRYERADSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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